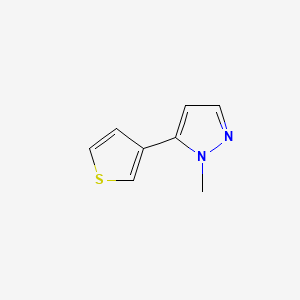

1-methyl-5-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-5-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-10-8(2-4-9-10)7-3-5-11-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWDQVRBGPLPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719001 | |

| Record name | 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269292-87-6 | |

| Record name | 1H-Pyrazole, 1-methyl-5-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(thiophen-3-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dimethyl Malonate-Based Cyclization

The patent CN112574111A outlines a regioselective synthesis of 1-methyl-5-hydroxypyrazole, adaptable for thiophene substitution. In this method, dimethyl malonate reacts with dimethylformamide (DMF) and dimethyl sulfate under alkaline conditions to form a β-ketoester intermediate. Subsequent cyclization with methylhydrazine yields the pyrazole core.

Example Protocol (Adapted from Patent CN112574111A):

-

Step 1 (Alkylation):

-

Dimethyl malonate (26.4 g, 0.2 mol), DMF (16.1 g), and dimethyl sulfate (27.8 g) are stirred in dichloroethane at 70°C for 5 hours.

-

Triethylamine (24.24 g, 0.24 mol) is added dropwise to maintain pH >9.

-

Intermediate 2 (ethyl 3-(dimethylamino)-2-methyl-3-oxopropanoate) is isolated in 85% yield.

-

-

Step 2 (Cyclization and Decarboxylation):

Adaptation for Thiophene Substitution:

To introduce the thiophene moiety, the hydroxyl group in 1-methyl-5-hydroxypyrazole is replaced via a nucleophilic aromatic substitution (NAS) reaction. Thiophene-3-boronic acid can be coupled using palladium catalysis under Suzuki-Miyaura conditions, though this modification requires further optimization to maintain regioselectivity.

Regioselective Alkylation and Functionalization

Trichloromethyl Enone Route

A regiocontrolled method reported in ACS Omega employs trichloromethyl enones to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. While this route targets carboxyalkyl derivatives, substituting the trichloromethyl group with thiophene-3-yl via Friedel-Crafts acylation is theoretically feasible.

Key Reaction Parameters:

-

Regioselectivity Control: Arylhydrazines favor 1,3-substitution (37–97% yields), while free hydrazines yield 1,5-isomers (52–83%).

-

Solvent System: Dichloroethane enhances reaction efficiency by stabilizing charged intermediates.

Comparative Analysis of Synthetic Routes

Insights:

-

The dimethyl malonate route offers high yields but necessitates post-synthesis functionalization for thiophene incorporation.

-

Trichloromethyl enones provide regiocontrol but require structural modification to target thiophene derivatives.

Mechanistic Considerations and Byproduct Mitigation

Isomer Formation in Cyclization Steps

The patent highlights isomerization challenges, where 1-methyl-4-hydroxypyrazole forms due to poor selectivity in ring-closure steps. This issue is mitigated by:

Acid Hydrolysis and Decarboxylation

Sulfuric acid (70%) at 65°C ensures complete decarboxylation of the β-ketoester intermediate. Neutralization with sodium hydroxide precipitates the product, which is purified via ethanol recrystallization.

Industrial Scalability and Cost Efficiency

The dimethyl malonate method is cost-effective due to:

Chemical Reactions Analysis

1-Methyl-5-(thiophen-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

1-Methyl-5-(thiophen-3-yl)-1H-pyrazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific electronic properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 1-methyl-5-(thiophen-3-yl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups enhance acidity and polarizability, improving solubility in polar solvents .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl groups increase electron density, favoring electrophilic substitution reactions .

- Aromatic Substituents : Thiophene and pyrene moieties contribute to π-π stacking interactions, relevant in materials science .

Acidity and Reactivity

DFT studies reveal:

- This compound : The thiophene substituent directs deprotonation to the C2' position of the thiophene ring rather than the pyrazole C5, a unique behavior attributed to sulfur’s electron-withdrawing effect .

- 1-Phenyl-1H-pyrazole Derivatives: EWGs (e.g., -NO₂, -CF₃) at the phenyl ring increase C5 acidity by 2–3 pKa units compared to EDGs (e.g., -OCH₃, -NMe₂) .

- 1-(2-Chloropyridin-4-yl)-1H-pyrazole : Steric hindrance from the chloro group shifts deprotonation to less acidic sites, reducing regioselectivity .

Biological Activity

1-Methyl-5-(thiophen-3-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methyl group at the 1-position and a thiophene ring at the 5-position. Its molecular formula is with a molecular weight of approximately 164.23 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various pyrazole derivatives, including this compound. For example:

- A study evaluated several pyrazole derivatives for their antimicrobial activities against multi-drug resistant (MDR) pathogens. The results indicated significant inhibition zones, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent .

Antifungal Activity

This compound has also shown promising antifungal properties. Research indicates that it can effectively inhibit fungal growth, although specific data on this compound alone may be limited. Comparative studies with other pyrazole derivatives have demonstrated substantial antifungal activity, suggesting that this compound could possess similar effects .

Anticancer Effects

The anticancer potential of this compound has been explored through various in vitro assays:

- A study reported that certain pyrazole derivatives exhibited cytotoxic effects against cancer cell lines, with some compounds showing selective toxicity towards cancer cells over normal cells .

- The mechanism of action often involves the modulation of specific cellular pathways or interactions with molecular targets such as enzymes or receptors, leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various biochemical targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation, disrupting essential biological processes .

- Signal Transduction Modulation : It may affect signal transduction pathways critical for cell survival and proliferation, particularly in cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-5-(pyridin-3-yl)-1H-pyrazole | Pyridine instead of thiophene | Varies; generally lower activity |

| 1-Methyl-5-(furan-3-yl)-1H-pyrazole | Furan ring substitution | Antimicrobial and anticancer |

| 1-Methyl-5-(benzothiophen-3-yl)-1H-pyrazole | Benzothiophene for stability | Enhanced stability; varied activity |

These comparisons illustrate how structural modifications can influence biological activity, emphasizing the significance of the thiophene moiety in enhancing the compound's properties.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including those based on this compound:

- Synthesis and Evaluation : A study synthesized novel pyrazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of a series of pyrazole derivatives against MDR pathogens. The findings underscored the potential role of these compounds in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.